Product packaging for 4-(Benzo[d]thiazol-2-yl)butanenitrile(Cat. No.:CAS No. 21344-52-5)

4-(Benzo[d]thiazol-2-yl)butanenitrile

Cat. No.: B15054839
CAS No.: 21344-52-5
M. Wt: 202.28 g/mol
InChI Key: PIYAUBCNJIBGBG-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)butanenitrile is a high-purity chemical compound supplied for use in research and development as a heterocyclic building block. This compound has the molecular formula C 11 H 10 N 2 S and a molecular weight of 202.28 g/mol . Its structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry and materials science, linked to a nitrile-functionalized butane chain. The primary research value of this compound lies in its potential as a versatile synthetic intermediate. The reactive nitrile group (-C≡N) can be transformed into other functional groups, such as carboxylic acids, amides, or amines, allowing for the strategic diversification of molecular structures . Meanwhile, the benzothiazole core is a significant heterocyclic system frequently investigated for its diverse biological activities and presence in functional materials . Researchers can leverage this bifunctional compound in the synthesis of complex thiazole-containing targets for various applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B15054839 4-(Benzo[d]thiazol-2-yl)butanenitrile CAS No. 21344-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21344-52-5

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanenitrile

InChI

InChI=1S/C11H10N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7H2

InChI Key

PIYAUBCNJIBGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC#N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system is an aromatic bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This fusion imparts a unique reactivity profile, making it susceptible to both electrophilic and nucleophilic attacks, with the site of reaction being influenced by the electronic nature of the ring and any existing substituents.

The benzothiazole nucleus can undergo electrophilic aromatic substitution. The resonance of the benzene portion of the molecule suggests that electrophilic attack is favored at the 4, 5, 6, and 7 positions of the benzene ring. The specific position of substitution is directed by the electronic effects of the fused thiazole ring and any other substituents present. Theoretical studies, such as those analyzing molecular electrostatic potential (MEP) maps, indicate that in the case of an electrophilic attack, the most attractive sites are the electron-rich areas, which include the benzothiazole moiety, particularly the nitrogen atom. mdpi.com

Conversely, nucleophilic attack on the benzothiazole ring is also possible. MEP analysis suggests that a nucleophilic attack would be directed towards the electron-deficient regions of the molecule. mdpi.com The C2 position of the benzothiazole ring is particularly susceptible to nucleophilic substitution, a characteristic that has been exploited in various synthetic methodologies. researchgate.net Additionally, under certain conditions, the benzothiazine ring system has been shown to undergo a nucleophile-induced ring contraction to form the corresponding 1,3-benzothiazole derivatives. beilstein-journals.orgnih.gov

The presence of substituents on the benzothiazole ring significantly influences its reactivity and the regioselectivity of subsequent reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring, thereby activating or deactivating it towards electrophilic or nucleophilic attack. fiveable.melibretexts.org

For electrophilic aromatic substitution, activating groups (e.g., -OH, -NH2, alkyl groups) on the benzene ring portion of the benzothiazole will generally direct incoming electrophiles to the ortho and para positions relative to the activating group. lumenlearning.com Conversely, deactivating groups (e.g., -NO2, -CN, -COOH) will direct incoming electrophiles to the meta position. libretexts.org The rate of reaction is also affected, with activating groups increasing the reaction rate and deactivating groups decreasing it. lumenlearning.comminia.edu.eg

Site-specific functionalization can also be achieved through directed metallation reactions, where a directing group guides the deprotonation of a specific C-H bond, followed by quenching with an electrophile. The C2 position of the benzothiazole ring is a common site for such functionalization due to the acidity of the C2-H proton. beilstein-journals.org

Substituent TypeEffect on Benzothiazole RingFavored Position for Electrophilic AttackImpact on Reaction Rate
Electron-Donating Group (EDG)Activates the ringOrtho, Para to the substituentIncreases
Electron-Withdrawing Group (EWG)Deactivates the ringMeta to the substituentDecreases

Transformational Chemistry of the Nitrile Moiety in 4-(Benzo[d]thiazol-2-yl)butanenitrile

The nitrile group (-C≡N) in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Its electron-withdrawing nature also activates the adjacent methylene (B1212753) group, further expanding its synthetic utility.

The methylene group adjacent to the nitrile in this compound is activated due to the electron-withdrawing effect of both the nitrile group and the benzothiazole ring. This makes the protons on this methylene group acidic and susceptible to deprotonation by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Research on the closely related 2-cyanomethylbenzothiazole has demonstrated the synthetic potential of this activated methylene group. tandfonline.comingentaconnect.comtandfonline.com It can undergo reactions such as alkylation, acylation, and condensation with electrophiles. tandfonline.com For instance, it can react with aldehydes and ketones in Knoevenagel-type condensations.

The activated nature of the cyanomethyl group in compounds like this compound makes it a valuable precursor for the synthesis of various heterocyclic rings through cycloaddition and condensation reactions.

One notable example is the [3+2] cycloaddition reaction. 2-(benzo[d]thiazol-2-yl)acetonitrile has been shown to react with 2-nitrophenyl azide (B81097) in the presence of a base to form a 1,2,3-triazole derivative. mdpi.com This reaction proceeds through the in-situ generation of a carbanion from the active methylene nitrile, which then attacks the azide. mdpi.com

Condensation reactions with bifunctional reagents can also lead to the formation of new heterocyclic rings. For example, the reaction of 2-cyanomethylbenzothiazole with various reagents can yield pyridinone, pyran, and pyrazole (B372694) derivatives. advancechemjournal.com These reactions often involve an initial Michael addition of the activated methylene group to an α,β-unsaturated system, followed by an intramolecular cyclization. advancechemjournal.com

Reaction TypeReactantResulting Heterocycle
[3+2] CycloadditionAromatic Azides1,2,3-Triazoles
Condensationα,β-Unsaturated NitrilesPyrido[2,1-b]benzothiazoles
Condensationα,β-Unsaturated KetonesCyclohexane derivatives
CondensationBarbituric AcidPyrano[2,3-d]pyrimidines

The nitrile group itself can be transformed into other important functional groups, providing further avenues for derivatization.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. libretexts.orgchemguide.co.uk This would convert this compound into 4-(benzo[d]thiazol-2-yl)butanoic acid.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. google.com The reduction of this compound would yield 4-(benzo[d]thiazol-2-yl)butan-1-amine.

ReactionReagentsProduct Functional Group
HydrolysisH3O+ or OH-/H2O, heatCarboxylic Acid
ReductionLiAlH4, then H2OPrimary Amine
ReductionH2, Metal Catalyst (e.g., Pd, Pt, Ni)Primary Amine

Synthetic Applications in the Construction of Diverse Molecular Architectures

The benzothiazole nucleus, particularly when functionalized with reactive groups like nitriles, serves as a valuable scaffold in heterocyclic synthesis. The compound 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile, a derivative of this compound, has been identified as a versatile precursor for the construction of a wide array of fused and substituted heterocyclic systems. researchgate.netadvancechemjournal.comfigshare.com Its synthetic potential is often explored through an activated intermediate, 2-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile, formed by reacting it with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netadvancechemjournal.com This enaminonitrile intermediate is highly reactive and participates in various cyclization and condensation reactions to yield complex molecular architectures. researchgate.net

Formation of Pyrano, Pyridino, Pyrazolo, Azepino, and Oxothiepano Derivativesresearchgate.net

The activated dinitrile compound is a key building block for synthesizing a range of carbonitrile derivatives, including pyrano, pyridino, pyrazolo, azepino, and oxothiepano ring systems. researchgate.netadvancechemjournal.com

Pyrano Derivatives: The synthesis of pyran-fused systems is achieved through the reaction of the enaminonitrile intermediate with active methylene compounds. For instance, refluxing the intermediate with barbituric acid or thiobarbituric acid in glacial acetic acid leads to a Michael-type addition followed by cyclization and elimination of dimethylamine, yielding pyranopyrimidine derivatives. advancechemjournal.com Similarly, reactions with other carbon nucleophiles like α-naphthol and resorcinol (B1680541) produce complex chromene-containing structures. advancechemjournal.com

Pyridino and Pyrazolo Derivatives: Pyridino (pyridine) derivatives are synthesized via condensation reactions. The reaction of the enaminonitrile intermediate with cyanoacetamide in the presence of a piperidine (B6355638) catalyst affords a substituted pyridine (B92270) compound. researchgate.netadvancechemjournal.com For the synthesis of pyrazolo (pyrazole) derivatives, the intermediate is refluxed with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in ethanol (B145695) with a catalytic amount of triethylamine (B128534). advancechemjournal.com This reaction proceeds to yield 3-amino-1-aryl-1H-pyrazol-4-yl derivatives. advancechemjournal.com

The following table summarizes the synthesis of various heterocyclic derivatives from the common benzothiazole precursor.

Target DerivativeReagentsConditionsReference
Pyrano[2,3-d]pyrimidineBarbituric acid or Thiobarbituric acidGlacial acetic acid, reflux advancechemjournal.com
Benzo[h]chromeneα-NaphtholGlacial acetic acid, reflux (10h) advancechemjournal.com
PyridinoneCyanoacetamideEthanol, piperidine catalyst, reflux researchgate.netadvancechemjournal.com
PyrazolylHydrazine hydrate or PhenylhydrazineEthanol, triethylamine catalyst, reflux (7h) advancechemjournal.com

The formation of azepino and oxothiepano derivatives from the same benzothiazole precursor has also been reported, highlighting its broad utility in accessing seven-membered heterocyclic rings. researchgate.netadvancechemjournal.com

Strategies for Benzothiazolopyridine and N-Arylpyridone Synthesis

The versatility of the benzothiazole nitrile scaffold extends to the synthesis of more complex, fused heterocyclic systems such as benzothiazolopyridines and substituted pyridones.

Benzothiazolopyridine Synthesis: A direct strategy for constructing the benzothiazolopyridine framework involves a cyclocondensation reaction. advancechemjournal.com The enaminonitrile intermediate, 2-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile, is reacted with another benzothiazole-containing building block, (2-cyanomethyl)benzothiazole. advancechemjournal.com When these two components are refluxed in absolute ethanol with a catalytic amount of piperidine, they undergo a reaction to form the corresponding benzothiazolopyridine derivative. advancechemjournal.com

N-Arylpyridone Synthesis: The synthesis of pyridone structures is a common application of activated nitrile intermediates. researchgate.net As previously mentioned, the reaction with cyanoacetamide yields a tetrahydropyridine (B1245486) derivative. advancechemjournal.com While the direct synthesis of N-arylpyridones from this compound derivatives is not explicitly detailed in the provided sources, the existing pyridone synthesis pathways offer a foundation for such derivatization. Standard N-arylation methods could potentially be applied to the resulting pyridone ring, or alternatively, the synthesis could be adapted by using N-aryl derivatives of the active methylene reagent (e.g., N-aryl-cyanoacetamide) in the initial condensation step to directly install the aryl group on the nitrogen atom of the pyridone ring.

The table below outlines the specific synthesis of a benzothiazolopyridine derivative.

Target DerivativeKey ReagentsConditionsReference
Benzothiazolopyridine2-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile, (2-cyanomethyl)benzothiazoleAbsolute ethanol, piperidine catalyst, reflux (6h) advancechemjournal.com

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy was instrumental in mapping the proton and carbon framework of the molecule. Experiments conducted in deuterated chloroform (B151607) (CDCl₃) provided a detailed picture of the chemical environment of each nucleus. amazonaws.com

The ¹H NMR spectrum provides a complete proton inventory of the molecule, revealing the distinct signals for both the aromatic benzothiazole (B30560) ring system and the aliphatic butanenitrile side chain. The aromatic region displays four distinct signals corresponding to the protons on the benzene (B151609) moiety of the benzothiazole core. These protons, designated H-4, H-5, H-6, and H-7, exhibit characteristic downfield shifts due to the deshielding effects of the aromatic ring currents. The protons of the flexible butanenitrile chain appear in the upfield region, with their chemical shifts and multiplicities dictated by their proximity to the benzothiazole ring and the nitrile group. Spin-spin coupling between adjacent protons in the alkyl chain provides definitive evidence of their connectivity. amazonaws.com

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (H-4/H-7)7.98d7.9
Ar-H (H-7/H-4)7.86 (m)m-
Ar-H (H-5/H-6)7.48 (m)m-
Ar-H (H-6/H-5)7.37 (m)m-
α-CH₂3.23t7.1
γ-CH₂2.53t7.1
β-CH₂2.20 (m)m-

Note: Assignments for aromatic protons (H-4 to H-7) are based on typical benzothiazole patterns; specific assignments may be interchangeable without 2D NMR data. The multiplet signals suggest complex coupling. amazonaws.com

The ¹³C NMR spectrum complements the ¹H NMR data by delineating the complete carbon skeleton. The spectrum shows eleven unique carbon signals, consistent with the molecular formula C₁₁H₁₀N₂S. amazonaws.combldpharm.com The carbons of the benzothiazole ring resonate at lower field, including the characteristic quaternary carbon (C-2) directly attached to the nitrogen and sulfur atoms. The nitrile carbon (C≡N) appears as a distinct signal in the typical range for this functional group. The three aliphatic carbons of the butyl chain are observed at higher field. amazonaws.com

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Benzothiazole)167.3
C-7a (Benzothiazole)152.9
C-3a (Benzothiazole)134.9
C-5/C-6 (Benzothiazole)126.3
C-6/C-5 (Benzothiazole)125.2
C-4 (Benzothiazole)122.9
C-7 (Benzothiazole)121.6
C≡N (Nitrile)119.3
α-CH₂33.3
β-CH₂25.1
γ-CH₂16.5

Note: Specific assignments of aromatic carbons are based on predictive models and comparison with related structures. amazonaws.com

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be inferred from the ¹H and ¹³C data to confirm structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the adjacent methylene (B1212753) groups in the butanenitrile chain: α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₂. It would also show correlations between adjacent protons on the benzothiazole ring, such as between H-4 and H-5, H-5 and H-6, and H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would link each proton signal to its directly attached carbon. For example, the proton signal at 3.23 ppm would correlate with the carbon signal at 33.3 ppm (α-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the benzothiazole core and the side chain. Key expected correlations would include the α-CH₂ protons (3.23 ppm) showing a correlation to the C-2 carbon of the benzothiazole ring (167.3 ppm), unequivocally linking the chain to the heterocycle.

Infrared (IR) Spectroscopic Characterization for Vibrational Modes of Functional Groups

The IR spectrum of 4-(Benzo[d]thiazol-2-yl)butanenitrile provides clear evidence for its key functional groups through their characteristic vibrational frequencies. The most diagnostic absorption is the sharp, intense peak for the nitrile (C≡N) stretching vibration, which is typically observed in the 2260-2220 cm⁻¹ region. For similar nitrile-containing benzothiazole derivatives, this peak appears around 2220 cm⁻¹. advancechemjournal.com Other significant absorptions include C-H stretching vibrations from the aromatic ring (typically >3000 cm⁻¹) and the aliphatic chain (typically <3000 cm⁻¹). Vibrations corresponding to the C=N and C=C bonds within the benzothiazole ring system are expected in the 1650-1450 cm⁻¹ fingerprint region.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Nitrile (C≡N) Stretch2260 - 2220
Aromatic C=C and C=N Stretches1650 - 1450

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₁H₁₀N₂S. bldpharm.com The calculated monoisotopic mass is 202.0565 Da. An experimental HRMS measurement would be expected to confirm this value with high accuracy (typically within 5 ppm).

The fragmentation pattern in the mass spectrum offers further structural confirmation. Plausible fragmentation pathways under electron ionization (EI) would include:

Benzylic cleavage: Cleavage of the bond between the α- and β-carbons of the side chain, leading to a stable benzothiazolylmethyl cation.

Loss of the nitrile group: Fragmentation involving the loss of HCN.

Fragmentation of the benzothiazole ring: Characteristic cleavage of the heterocyclic system.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

A comprehensive search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data regarding its precise bond lengths, bond angles, and crystal packing arrangement in the solid state is not available at this time. Such a study would be required to provide definitive information on the molecule's three-dimensional conformation and intermolecular interactions.

Despite a comprehensive search for advanced spectroscopic and crystallographic data on the chemical compound this compound, no specific experimental structural elucidation studies, such as X-ray crystallography, are publicly available.

Information from chemical suppliers confirms the existence and molecular formula (C11H10N2S) of this compound. However, detailed experimental data regarding its three-dimensional structure, including precise bond lengths, bond angles, and torsion angles, remains unpublished in the scientific literature.

Similarly, analyses of its molecular conformation, planarity, and the specific nature of its intermolecular interactions in the solid state, such as C-H...π interactions, are not available. While research exists for structurally related benzothiazole derivatives, this information cannot be accurately extrapolated to this compound due to the unique influence of the butanenitrile substituent on the molecule's electronic and steric properties, which in turn dictates its crystal packing and conformation.

Therefore, the generation of an article with the specified detailed structural information is not possible at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.commdpi.com For benzothiazole (B30560) derivatives, DFT methods, particularly using functionals like B3LYP, are commonly employed to predict a wide range of molecular properties. mdpi.comresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-(Benzo[d]thiazol-2-yl)butanenitrile, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. mdpi.com

The flexibility of the butanenitrile side chain introduces the possibility of multiple conformers, each with a different spatial orientation and corresponding energy. The key rotatable bond is the one connecting the benzothiazole ring to the butyl chain. A conformational analysis would systematically rotate this bond to map out the conformational energy landscape, identifying the lowest-energy (most stable) conformer and the energy barriers between different conformations. mdpi.com For similar benzothiazole derivatives, studies have shown that the planarity between the benzothiazole ring and adjacent substituents is a critical factor in determining stability. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives (Illustrative) This table illustrates the type of data obtained from geometry optimization. Values are representative and not specific to this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=N (thiazole)~1.31 Å
C-S (thiazole)~1.76 Å
C-C (benzene)~1.39 - 1.41 Å
Bond AngleC-S-C (thiazole)~89°
S-C-N (thiazole)~115°
Dihedral AngleBenzothiazole-SubstituentVaries with conformer

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. conicet.gov.ar The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. mdpi.com For a series of studied benzothiazoles, HOMO-LUMO gap values were found to be in the range of 4.46–4.73 eV. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Illustrative) This table illustrates the type of data obtained from FMO analysis. Values are representative and not specific to this compound.

ParameterTypical Calculated Value (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)4.0 to 4.5

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MESP maps are invaluable for predicting how a molecule will interact with other charged species. irjweb.com

For a molecule like this compound, the MESP map would likely show regions of negative potential (typically colored red or orange) around the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the nitrile group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the benzene (B151609) ring, making them potential sites for nucleophilic interaction. researchgate.net This analysis helps in understanding hydrogen bonding and other non-covalent interactions. irjweb.com

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations are based on the harmonic vibrations of the atoms around their equilibrium positions in the optimized geometry. mdpi.com Comparing the calculated vibrational frequencies with experimentally obtained spectra serves as a validation of the computed molecular structure. researchgate.netresearchgate.net

For this compound, characteristic vibrational modes would include C-H stretching in the aromatic ring, C=N and C=C stretching within the benzothiazole system, and the distinctive C≡N stretch of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region. DFT calculations, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show good agreement with experimental data for related compounds. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone. researchgate.netirjweb.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η). mdpi.com

By calculating these parameters for this compound, one could quantitatively predict its reactivity, stability, and the nature of its potential chemical interactions. researchgate.net

Predictive Modeling of Molecular Interactions (General Intermolecular Forces and Recognition)

Computational modeling can also predict how this compound interacts with other molecules, which is fundamental to understanding its behavior in a larger system, such as its interaction with a biological target. nih.gov

These interactions are governed by intermolecular forces, including:

Van der Waals forces: Weak, short-range forces arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Occur between polar molecules. The benzothiazole and nitrile groups would contribute to a significant dipole moment in the target molecule.

Hydrogen bonding: The MESP analysis would identify potential hydrogen bond donor (e.g., C-H groups) and acceptor (e.g., the nitrogen atoms) sites.

π-π stacking: Interactions between the aromatic benzothiazole rings of two molecules.

Techniques like molecular docking are used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov Such studies could model the interaction of this compound with a protein active site, providing insights into its potential biological activity by analyzing binding affinity and specific intermolecular contacts like hydrogen bonds and hydrophobic interactions. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While computational methods such as Density Functional Theory (DFT) and molecular docking have been applied to a wide range of benzothiazole derivatives to investigate their electronic properties and potential as therapeutic agents, dedicated studies on the dynamic behavior and conformational stability of this compound using MD simulations are not publicly available at this time.

MD simulations are a powerful computational tool used to understand the time-dependent behavior of molecular systems, providing detailed insights into conformational changes, stability, and intermolecular interactions. Such simulations for this compound would be invaluable for:

Mapping the Conformational Landscape: Identifying the most stable low-energy conformations of the butanenitrile side chain relative to the benzothiazole ring system.

Assessing Flexibility and Dynamics: Quantifying the flexibility of the molecule by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of its atoms over time.

Solvent Effects: Understanding how the surrounding solvent environment influences the molecule's conformation and dynamic behavior.

The lack of such studies presents a clear gap in the computational characterization of this specific compound. Future research employing molecular dynamics simulations would be highly beneficial to elucidate the dynamic properties of this compound, which could complement experimental findings and provide a more complete understanding of its chemical behavior.

Given the absence of specific research data, no data tables or detailed findings on the molecular dynamics of this compound can be presented.

Potential Applications in Materials Science and Catalysis

Role as Building Blocks for Optoelectronic Materials and Devices

The benzothiazole (B30560) core is a well-established component in the design of organic optoelectronic materials due to its electron-accepting nature and rigid, planar structure which can facilitate intermolecular π-π stacking and charge transport. Although no specific research on 4-(Benzo[d]thiazol-2-yl)butanenitrile for optoelectronics has been identified, related benzothiazole-containing molecules have been investigated for such purposes. The nitrile group, being strongly electron-withdrawing, could further enhance the electron-accepting properties of the molecule. The flexible butyl chain, however, might disrupt the close packing beneficial for charge mobility in thin films, a factor that would require careful consideration in molecular design for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The benzothiazole moiety can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (if suitable functional groups are present in interacting molecules). The nitrile group is also a known participant in halogen bonding and other dipole-dipole interactions. This combination of features suggests that this compound could be a versatile building block in supramolecular chemistry. The flexible spacer could allow for the formation of unique self-assembled structures, such as gels, liquid crystals, or molecular networks, depending on the intermolecular forces at play. However, dedicated studies on the self-assembly behavior of this specific compound are not currently available in the scientific literature.

Utility as Ligands in Transition Metal Catalysis

The nitrogen atom of the thiazole (B1198619) ring and the nitrogen atom of the nitrile group in this compound present potential coordination sites for transition metals. The use of benzothiazole derivatives as ligands is a known strategy in coordination chemistry and catalysis. The nitrile group can also coordinate to metal centers, potentially allowing the molecule to act as a bidentate or bridging ligand.

The synthesis of metal complexes with this compound would be the first step in exploring its catalytic potential. The coordination chemistry of this ligand with various transition metals such as palladium, copper, rhodium, or iridium could lead to novel complexes. The electronic properties of the benzothiazole ring and the steric hindrance around the metal center, influenced by the butyl chain, would be critical factors in the design of such catalysts. While the synthesis of complexes with other benzothiazole-containing ligands has been reported, there is no specific information on the synthesis of complexes with this compound.

Should such metal complexes be synthesized, they could be screened for catalytic activity in a range of organic transformations. For example, palladium complexes could be investigated for cross-coupling reactions, while rhodium or iridium complexes might be active in hydrogenation or hydroformylation reactions. Mechanistic studies would be crucial to understand the role of the this compound ligand in the catalytic cycle, including its influence on the stability of catalytic intermediates and the selectivity of the reaction. At present, no such mechanistic investigations for this specific ligand have been reported.

Future Research Trajectories and Emerging Paradigms

Innovations in Targeted Synthetic Methodologies for Benzo[d]thiazolylbutanenitrile Derivatives

The development of novel synthetic routes that offer high efficiency, selectivity, and sustainability is a cornerstone of modern organic chemistry. For derivatives of 4-(Benzo[d]thiazol-2-yl)butanenitrile, future research is likely to focus on moving beyond traditional condensation reactions of 2-aminobenzenethiol with carbonyl or cyano-containing compounds. mdpi.com

Innovations may include the exploration of C-H activation methodologies to directly functionalize the benzothiazole (B30560) core or the nitrile-containing side chain. This approach would provide a more atom-economical and efficient way to introduce diverse functional groups, leading to a wider range of derivatives for screening and application. Furthermore, the use of flow chemistry is anticipated to play a significant role. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods, which is particularly advantageous for the synthesis of compound libraries for high-throughput screening.

Catalysis will also be a key area of innovation. The development of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to more efficient and selective syntheses. For instance, the use of reusable solid-supported catalysts could streamline purification processes and reduce waste, aligning with the principles of green chemistry. mdpi.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Future research will likely see the increased application of advanced spectroscopic techniques for the real-time monitoring of the synthesis of this compound and its derivatives.

One such technique is low-field Nuclear Magnetic Resonance (NMR) spectroscopy. analytik.news Benchtop NMR spectrometers are becoming increasingly accessible and can be integrated directly into reaction setups to provide real-time data on the consumption of reactants and the formation of products. analytik.news This allows for precise control over reaction parameters and a deeper understanding of reaction kinetics.

In addition to NMR, other process analytical technologies (PAT) such as in-situ infrared (IR) and Raman spectroscopy, are expected to be employed for real-time monitoring. These techniques can provide valuable information about the formation and disappearance of key functional groups during a reaction. When combined with computational modeling, these real-time spectroscopic data can be used to elucidate complex reaction mechanisms and identify transient intermediates.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and development. mdpi.com For this compound, these computational tools offer exciting possibilities for accelerating the design and discovery of new derivatives with desired properties.

Generative AI models can be trained on large datasets of known molecules to design novel chemical structures with specific characteristics. nih.gov For example, AI could be used to generate virtual libraries of benzo[d]thiazolylbutanenitrile derivatives with predicted high activity for a particular biological target or with specific photophysical properties for materials science applications.

Machine learning algorithms can also be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can predict the biological activity or physical properties of new compounds based on their chemical structure, allowing for the prioritization of synthetic targets and reducing the need for extensive experimental screening. The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery of new applications for the this compound scaffold.

Development of Novel Functional Materials Based on the Compound's Unique Structural Framework

The benzothiazole moiety is known to be a component of various functional materials, including fluorescent dyes and organic light-emitting diodes (OLEDs). nih.gov The unique combination of the rigid, electron-accepting benzothiazole core and the flexible, polar butanenitrile side chain in this compound suggests its potential as a building block for novel functional materials.

Future research in this area could focus on the synthesis of polymers and coordination compounds incorporating the this compound unit. The nitrile group can be a versatile functional handle for polymerization or for coordination to metal centers. The resulting materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in sensing, imaging, and optoelectronics.

Furthermore, the self-assembly properties of derivatives of this compound could be explored for the creation of supramolecular structures with defined architectures and functionalities. The interplay of aromatic stacking interactions from the benzothiazole core and dipole-dipole interactions from the nitrile group could lead to the formation of well-ordered assemblies with potential applications in areas such as organic electronics and nanotechnology.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzo[d]thiazol-2-yl)butanenitrile?

The compound is synthesized via condensation reactions. For instance, 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), followed by purification via silica gel chromatography. Key intermediates like 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas are crystallized from ethanol . Cyclization with formaldehyde or methylamine yields oxadiazinane or triazinane derivatives, with yields optimized using TLC monitoring .

Q. Which spectroscopic methods are used to characterize this compound and its derivatives?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, ¹H NMR of 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea confirms aromatic proton environments, while HRMS validates molecular weights. Recrystallization in ethanol ensures purity before analysis .

Q. How are common derivatives like oxadiazinane or triazinane synthesized?

Derivatives are prepared by reacting thiourea intermediates with formaldehyde and methylamine in ethanol under reflux. For example, 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones form via cyclization (90–95°C, 4 hours), achieving yields >70% after column chromatography .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are applied to study its electronic structure?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) predicts thermochemical properties and electron density distributions. Studies on analogous benzothiazoles use gradient corrections for exchange-correlation energies to achieve <2.4 kcal/mol deviation in atomization energies . The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, further refines computational models .

Q. How do substituents influence the antimicrobial activity of its derivatives?

Substituents like p-chlorophenyl enhance activity against S. aureus (e.g., compound 3b shows MIC values comparable to tetracycline). Structure-Activity Relationship (SAR) studies reveal electron-withdrawing groups improve bacterial membrane interaction, while steric effects from o-methyl groups reduce efficacy. Data contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion), necessitating standardized protocols .

Q. What role does this compound play in designing fluorescent probes?

Derivatives like MTPIM-HBT integrate Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) effects. The benzo[d]thiazole core enhances photostability, while hydroxyl groups tune emission wavelengths. Such probes detect analytes like CO or ONOO⁻ via fluorescence quantum yield shifts (e.g., 0 to 42.88% upon ClO⁻ activation) .

Q. How can researchers resolve contradictions in reported bioactivity data?

Meta-analyses of substituent effects and assay conditions are critical. For example, discrepancies in antimicrobial IC₅₀ values are reconciled by controlling solvent polarity (DMF vs. DMSO) and bacterial strain selection. Multivariate regression models isolate key variables like logP and Hammett constants .

Q. What mechanistic insights exist for its reactions with aryl isothiocyanates?

The reaction proceeds via nucleophilic attack by the amine group on the electrophilic carbon of isothiocyanate, forming a thiourea intermediate. Cyclization with formaldehyde involves imine formation followed by [1,3]-hydride shift, confirmed by isotopic labeling and kinetic studies. Solvent effects (DMF vs. THF) modulate reaction rates by stabilizing transition states .

Q. Methodological Notes

  • Synthesis Optimization : Use reflux conditions (DMF, 4–6 hours) and equimolar reagent ratios to maximize yields .
  • Computational Modeling : Apply B3LYP/6-31G(d) basis sets for geometry optimization and frequency calculations .
  • Bioactivity Testing : Standardize assays using CLSI guidelines to minimize inter-lab variability .

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